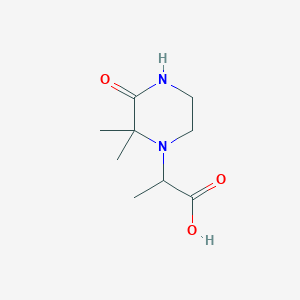
2-(2,2-Dimethyl-3-oxopiperazin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethyl-3-oxopiperazin-1-yl)propanoic acid, also known as DMPO, is a unique chemical compound with the empirical formula C8H18N2O . It has a molecular weight of 158.24 .
Molecular Structure Analysis
The InChI key for this compound is XWUZEDSFFHPCSS-UHFFFAOYSA-N . This key can be used to search databases for more information about the compound’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 158.24 . More detailed physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.Aplicaciones Científicas De Investigación
Anticonvulsant and Antinociceptive Activity
A study synthesized new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids as potential hybrid anticonvulsants. These compounds, including 2-(2,2-Dimethyl-3-oxopiperazin-1-yl)propanoic acid derivatives, demonstrated promising anticonvulsant and antinociceptive properties in preclinical seizure models in mice (Kamiński et al., 2016).
Synthesis and Structure in Macrocyclic Peptides
A novel dipeptide, including this compound, was synthesized and used as a unit in cyclic peptides. The molecular structure was analyzed through X-ray crystal analysis, indicating its utility in peptide synthesis (Yamashita et al., 2009).
GPIIb/IIIa Antagonists
The compound was involved in the synthesis of 2-oxopiperazine derivatives, which were evaluated for their ability to inhibit platelet aggregation. These derivatives, including this compound, showed potential as GPIIb/IIIa antagonists, useful in thrombotic diseases treatment (Kitamura et al., 2001).
Antiproliferative Properties in Cancer Research
Novel organotin(IV) carboxylate compounds with this compound derivatives were synthesized and evaluated for their antiproliferative properties against various human cancer cell lines. These compounds showed significant cytotoxicity, suggesting their potential in cancer treatment (Pantelić et al., 2021).
Chiral Separation and Pharmaceutical Analysis
The compound was used in chiral supercritical fluid chromatography (SFC) for the separation of racemic acids. Its application in SFC highlights its relevance in pharmaceutical analysis and quality control (Wu et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-6(7(12)13)11-5-4-10-8(14)9(11,2)3/h6H,4-5H2,1-3H3,(H,10,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMOMAHHHGAGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCNC(=O)C1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2477032.png)
![1-[3-(Oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide](/img/structure/B2477033.png)
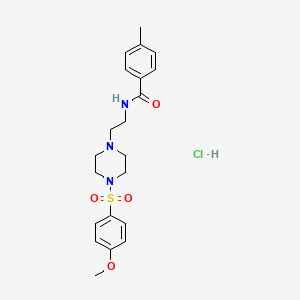
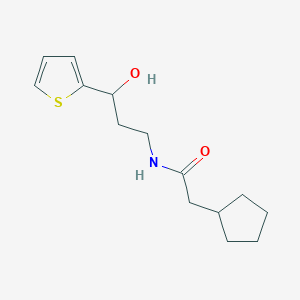
![ethyl 2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2477039.png)
![3-[5-[[4-[(Prop-2-enoylamino)methyl]benzoyl]amino]pyridin-2-yl]oxybenzamide](/img/structure/B2477040.png)
![[(2R)-oxan-2-yl]methanol](/img/structure/B2477041.png)
![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholinoacetonitrile](/img/structure/B2477042.png)
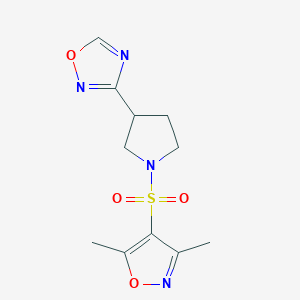
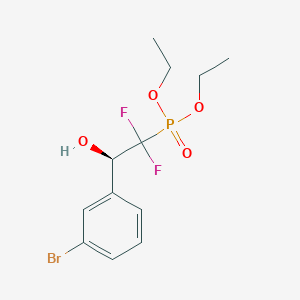
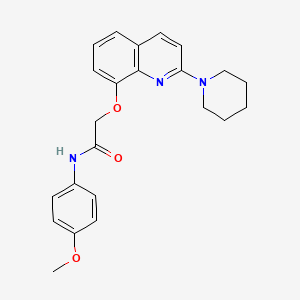
![N-(1,3-benzodioxol-5-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2477049.png)
![4-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2477051.png)
